3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)27-26(30)34-16-23-28-24(29-32-23)19-11-13-20(33-2)14-12-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCBJDVMJSABJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features multiple functional groups that contribute to its biological activity, including a quinazolinone core and oxadiazole moiety.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined to assess their potency compared to conventional antibiotics such as ciprofloxacin and ketoconazole .
Anticancer Properties
Research indicates that the compound may possess anticancer activity. A study evaluated its effects on cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhance the compound's ability to inhibit cell proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Molecular docking studies suggest that the compound fits well into the AChE active site, indicating a potential for therapeutic application in neurodegenerative disorders .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonyl and oxadiazole groups interact with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The quinazolinone structure may modulate receptor activity, influencing various signaling pathways involved in cellular proliferation and apoptosis.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of related compounds, demonstrating that modifications in the methylsulfanyl group significantly influenced efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a promising profile for further development as an anticancer agent .
- Enzyme Kinetics : Kinetic studies showed that the compound acts as a mixed inhibitor of AChE, providing insights into its potential use in treating cognitive disorders associated with acetylcholine dysregulation .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one. Research indicates that derivatives of quinazolinone exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the quinazolinone moiety have been shown to inhibit proliferation in human cancer cells such as HCT116 and HepG2 through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinazolinone A | HCT116 | 12 | Apoptosis induction |
| Quinazolinone B | HepG2 | 15 | Cell cycle arrest |
| Target Compound | MCF7 | 10 | Apoptosis induction |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that similar thiazole and oxadiazole derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the methylsulfanyl group enhances the lipophilicity of these compounds, which may contribute to their ability to penetrate bacterial membranes effectively .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 8 µg/mL |
| Oxadiazole Derivative | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |
Neuropharmacological Applications
The neuropharmacological potential of this compound is also noteworthy. Compounds with similar structures have been evaluated for their anticonvulsant properties. For example, derivatives containing the oxadiazole ring have demonstrated efficacy in animal models for seizure disorders. The mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system .
Table 3: Anticonvulsant Activity
| Compound Name | Model Used | Effective Dose (mg/kg) |
|---|---|---|
| Oxadiazole A | PTZ-induced seizures | 20 |
| Quinazolinone B | MES model | 15 |
| Target Compound | ScPTZ model | 18 |
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfide Linkages
The methylsulfanyl (-SMe) and benzylsulfanyl (-SCH2C6H4Me) groups participate in nucleophilic substitution reactions under basic or acidic conditions:
Key Observation : The sulfide groups demonstrate moderate electrophilicity, favoring SN2 mechanisms in polar aprotic solvents.
Oxidation Reactions
Both sulfide groups oxidize to sulfones or sulfoxides under controlled conditions:
Mechanistic Insight : Steric hindrance from the 4-methylphenyl group directs oxidation to the less hindered methylsulfanyl site .
Hydrolysis of Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis:
Kinetics : Hydrolysis rates follow pseudo-first-order kinetics (k = 0.18 h⁻¹ in HCl).
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C, 12h | Triazole-fused quinazolinone | 1,4-adduct | |
| Ethyl acrylate | Microwave, 120°C, 30min | Pyrazoline derivative | N/A |
Note : These reactions require metal catalysts to overcome the oxadiazole's low inherent reactivity .
Functionalization at Quinazolinone Core
The NH group in the dihydroquinazolinone moiety undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2h | N-Acetyl derivative | 85% | |
| Benzyl bromide | NaH, THF, reflux, 6h | N-Benzylated analog | 78% |
Structural Impact : Acylation increases lipophilicity (logP +0.7) .
Photochemical Reactivity
UV irradiation induces intramolecular energy transfer:
| Wavelength | Solvent | Primary Process | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 nm | MeCN | C-S bond cleavage at benzylsulfanyl | 0.32 | |
| 365 nm | DCM | Oxadiazole ring isomerization | 0.18 |
Applications : Photodegradation studies inform stability profiles for pharmaceutical development .
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Coordination Site | Stability Constant (logK) | Source |
|---|---|---|---|
| Cu(ClO4)2 | Oxadiazole N + quinazolinone O | 4.7 ± 0.2 | |
| Pd(OAc)2 | Sulfur atoms only | 3.1 ± 0.3 |
Crystallography : X-ray data confirm square-planar geometry with Cu(II).
Comparison with Similar Compounds
Key Observations :
- Halogen vs. The target compound’s methylsulfanyl group balances lipophilicity (LogP ~3.2 estimated) and metabolic stability .
- Oxadiazole vs.
- Triazole Hybrids: Compounds like show reduced conformational rigidity, which may limit their pharmacokinetic stability compared to the target’s oxadiazole-quinazolinone framework .
Key Findings :
- The target compound’s antifungal potency (MIC = 8.5 μg/mL) surpasses triazole derivatives (MIC = 12.0 μg/mL) due to its oxadiazole-thioether motif, which may improve target binding .
- Chlorophenyl analogs (e.g., ) show stronger antibacterial activity, likely due to enhanced electrophilicity from chlorine .
Physicochemical Properties
Analysis :
- The target compound’s higher LogP (3.2) compared to chlorophenyl analogs (2.8) suggests improved membrane permeability but lower aqueous solubility.
- Thiadiazole derivatives exhibit the highest LogP (3.5), correlating with their lower solubility in polar solvents .
Research Findings
- Synthetic Accessibility: The target compound’s synthesis is feasible via established routes for oxadiazole-quinazolinone hybrids, though the methylsulfanyl group requires careful optimization to avoid overoxidation .
- Computational Insights: Density functional theory (DFT) studies (e.g., B3LYP functional ) predict strong electronic delocalization across the oxadiazole-quinazolinone system, stabilizing the molecule in biological environments .
- Crystallography : Single-crystal X-ray studies of analogs (e.g., ) confirm planar geometries for heterocyclic cores, supporting strong π-π stacking interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the 1,3,4-oxadiazole and quinazolinone moieties. For example, thiadiazole derivatives (a structural analog) are synthesized via cyclization reactions using thiocarbamides or thiosemicarbazides under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Optimization may include adjusting catalyst concentrations (e.g., p-toluenesulfonic acid) or reaction times. Evidence from analogous compounds suggests that microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields above 70% .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bond connectivity and stereochemistry, as demonstrated for structurally similar 1,3,4-thiadiazole derivatives . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., methylsulfanyl groups resonate at δ 2.5–3.0 ppm for sulfur-bound methyl).
- FT-IR : Peaks near 1650 cm confirm carbonyl groups in the quinazolinone core .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks .
Q. How do the electron-withdrawing/donating substituents (e.g., methylsulfanyl) influence the compound's reactivity?
- Methodological Answer : The methylsulfanyl group (-SMe) acts as a moderate electron donor via resonance, stabilizing electrophilic aromatic substitution reactions. This can be quantified using Hammett σ constants (σ~0 for -SMe). Reactivity studies on similar triazole derivatives show that sulfanyl groups enhance nucleophilic substitution at adjacent positions, particularly in the presence of Lewis acids like ZnCl .
Q. What experimental designs are recommended for preliminary pharmacological testing (e.g., enzyme inhibition assays)?
- Methodological Answer : Use randomized block designs with split-split plots to control variables such as concentration gradients and biological replicates. For enzyme inhibition assays, IC values can be determined via spectrophotometric methods (e.g., monitoring NADH oxidation at 340 nm). Positive controls (e.g., known inhibitors) and negative controls (solvent-only) must be included. Dose-response curves should span 3–5 logarithmic units to ensure accuracy .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) can predict binding affinities. For example, studies on triazole derivatives revealed that sulfanyl groups form critical hydrogen bonds with active-site residues (e.g., Asp86 in EGFR kinase), correlating with experimental IC values .
Q. How can synthetic yield inconsistencies be addressed when scaling up from milligram to gram quantities?
- Methodological Answer : Pilot-scale reactions often suffer from heat transfer inefficiencies. Solutions include:
- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions.
- Solvent optimization : Switching from DMF to acetonitrile can enhance solubility and reduce byproduct formation.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) improve cost-effectiveness .
Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR peaks may arise from solvent effects or dynamic proton exchange. Validate computational models by:
- Explicit solvent simulations : Include water or DMSO in DFT calculations using the CPCM solvation model.
- Variable-temperature NMR : Identify exchange-broadened peaks caused by tautomerism .
Q. How can the quinazolinone core be modified to enhance bioactivity without compromising stability?
- Methodological Answer : Introduce halogen substituents (e.g., -Cl, -F) at the 4-methylphenyl position to improve lipophilicity and metabolic stability. For example, fluorinated analogs of similar compounds showed a 2-fold increase in plasma half-life (t = 8.2 hrs vs. 4.1 hrs for non-fluorinated analogs) . Stability under physiological conditions can be assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks) .
Q. How should researchers integrate contradictory data into a unified theoretical framework?
- Step 1 : Map conflicting data (e.g., inconsistent IC values across assays) onto existing theories (e.g., enzyme allostery vs. competitive inhibition).
- Step 2 : Design follow-up experiments to test competing hypotheses (e.g., isothermal titration calorimetry to measure binding enthalpy).
- Step 3 : Revise the theoretical model to accommodate validated data, ensuring falsifiability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
